molecular formula C11H12BrN5 B15120513 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine

Cat. No.: B15120513
M. Wt: 294.15 g/mol
InChI Key: IOOFUYUQFUUTJD-UHFFFAOYSA-N
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Description

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with an azetidine ring, which is further substituted with a 4-bromo-1H-pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4-bromo-1H-pyrazole, which can be synthesized by bromination of pyrazole . The azetidine ring can be formed through cyclization reactions involving appropriate precursors. Finally, the pyrimidine ring is introduced through condensation reactions with suitable reagents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the pyrazole ring .

Scientific Research Applications

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .

Properties

Molecular Formula

C11H12BrN5

Molecular Weight

294.15 g/mol

IUPAC Name

2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]pyrimidine

InChI

InChI=1S/C11H12BrN5/c12-10-4-15-17(8-10)7-9-5-16(6-9)11-13-2-1-3-14-11/h1-4,8-9H,5-7H2

InChI Key

IOOFUYUQFUUTJD-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=CC=N2)CN3C=C(C=N3)Br

Origin of Product

United States

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